N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
The compound “N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .Scientific Research Applications
Applications in Antimicrobial and Antifungal Research
Compounds containing the 1,3,4-thiadiazole moiety, such as N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide, demonstrate significant biological activity, which has led to widespread interest in their synthesis. These compounds exhibit a range of applications, particularly as antimicrobial and antifungal agents. Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole with the aim of achieving antibacterial and antifungal activities. This synthesis underscores the compound's potential in developing new therapeutics to combat microbial and fungal infections (Ameen & Qasir, 2017).
Applications in Cancer Research
The incorporation of the 1,3,4-thiadiazole moiety into new compounds has shown promising results in cancer research. Tiwari et al. (2017) synthesized novel compounds featuring this moiety, which exhibited significant anticancer activity against a range of human cancer cell lines. Their research not only highlighted the compounds' potential in cancer treatment but also delved into molecular docking studies to unravel their mechanism of action, providing valuable insights for future drug development (Tiwari et al., 2017).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, like this one, have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have potential anticancer, anticonvulsant, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting cytotoxic properties against cancer cells . The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and disruption of cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting key enzymes involved in DNA replication, it can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, this compound can modulate the expression of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of enzymes involved in DNA replication, leading to their inhibition and subsequent disruption of cellular processes . Additionally, it can activate or inhibit specific signaling pathways, resulting in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of DNA replication and induction of apoptosis in cancer cells . The compound’s stability in different experimental conditions can vary, affecting its overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, it can induce toxic or adverse effects, including damage to healthy tissues and organs . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and biosynthesis . The interactions between this compound and metabolic enzymes are critical for understanding its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-8-18-19-14(23-8)16-11(20)6-10-7-22-13(15-10)17-12(21)9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H,15,17,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPIZVDRWGMLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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